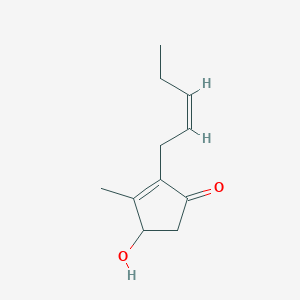

Jasmolone

Description

Properties

CAS No. |

54383-66-3 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h4-5,10,12H,3,6-7H2,1-2H3/b5-4+ |

InChI Key |

SVRKACAGHUZSGU-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C\CC1=C(C(CC1=O)O)C |

Canonical SMILES |

CCC=CCC1=C(C(CC1=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Jasmolone Biosynthesis Pathway in Chrysanthemum cinerariaefolium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthemum cinerariaefolium (pyrethrum) is the natural source of pyrethrins (B594832), a class of potent, biodegradable insecticides. These compounds are esters, formed from the combination of a monoterpenoid acid moiety and a rethrolone alcohol moiety. Jasmolone is one of the key rethrolone alcohols, and its biosynthetic pathway is a critical area of study for enhancing pyrethrin production through metabolic engineering and for developing novel bio-insecticides. This document provides a detailed technical overview of the this compound biosynthesis pathway, including quantitative data, experimental protocols, and visual pathway diagrams. The alcohol moiety of pyrethrins is derived from the oxylipin pathway, which also produces the plant hormone jasmonic acid (JA).[1][2] However, recent studies indicate that while the pathways overlap, JA itself is not a direct intermediate in the formation of the rethrolone backbone in pyrethrin II.[3][4]

The this compound Biosynthesis Pathway: From Precursor to Product

The synthesis of this compound is a multi-step, multi-organelle process that begins with α-linolenic acid released from chloroplast membranes. The pathway proceeds through the formation of 12-oxo-phytodienoic acid (OPDA), a common precursor in the oxylipin pathway, which is subsequently converted to cis-jasmone before the final hydroxylation step to yield this compound.[5][6]

-

Chloroplast-Localized Steps : The pathway initiates in the chloroplasts where α-linolenic acid is converted to (13S)-hydroperoxylinolenic acid by Lipoxygenase (TcLOX) . This is followed by the action of Allene Oxide Synthase (TcAOS) and Allene Oxide Cyclase (TcAOC) to produce the key intermediate, cis-(+)-12-oxophytodienoic acid (OPDA).[5][7][8]

-

Peroxisome-Localized Steps : OPDA is transported into the peroxisomes.[8][9] Here, it is reduced by 12-oxophytodienoate reductase (TcOPR3) .[10] Following this reduction, a series of β-oxidation steps are thought to occur, ultimately leading to the formation of cis-jasmone.[5][6]

-

Endoplasmic Reticulum-Localized Step : The final and defining step in this compound synthesis occurs on the surface of the endoplasmic reticulum (ER).[7][11] The enzyme Jasmone Hydroxylase (TcJMH) , a cytochrome P450 monooxygenase (CYP71AT148), catalyzes the hydroxylation of cis-jasmone to produce this compound.[7][11]

The primary site of pyrethrin biosynthesis, including the this compound pathway, is the glandular trichomes on the floral ovaries.[7][12]

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite accumulation provides crucial insights into the efficiency and regulation of the pathway.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Km (µM) | Source |

|---|---|---|---|

| TcJMH | cis-Jasmone | 53.9 | [7][11] |

| TcOPR3 | (9S,13S)-12-oxophytodienoic acid | 35 |[10] |

Table 2: Metabolite and Gene Expression Modulation

| Experiment | Observation | Fold Change | Source |

|---|---|---|---|

| Jasmone Feeding | Increase in free this compound in flower buds. | 4.3x | [7] |

| Wound-induced Volatiles | Enhanced expression of TcLOX gene in leaves. | ~3.5x at 3h | [13] |

| Wound-induced Volatiles | Enhanced expression of TcAOS gene in leaves. | ~2.5x at 6h | [13] |

| Jasmonate Treatment | Induction of TcJMH expression in leaves. | Significant |[11] |

Experimental Protocols

The elucidation of the this compound pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Metabolite Profiling and Quantification

This protocol outlines the general method for extracting and analyzing this compound and related pyrethrins from plant tissue.

-

Sample Preparation :

-

Harvest plant tissue (e.g., flower heads, leaves) and immediately freeze in liquid nitrogen.

-

Lyophilize the tissue to dryness and grind into a fine powder.

-

-

Extraction :

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of an appropriate organic solvent (e.g., hexane (B92381) for pyrethrins, or methyl tert-butyl ether (MTBE) for this compound).[5][14]

-

Vortex thoroughly and sonicate for 15-20 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube. The extraction can be repeated for higher yield.

-

-

Analysis :

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol (B129727) or acetonitrile).[14]

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector (approx. 225 nm) on a C18 reverse-phase column for pyrethrins.[14]

-

For intermediates like this compound, use Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[5]

-

Quantify compounds by comparing peak areas to a standard curve generated from certified standards.

-

Protocol 2: In Vitro Characterization of TcJMH Activity

This protocol describes how to express and assay the activity of the key enzyme, Jasmone Hydroxylase.

-

Heterologous Expression :

-

Microsomal Fraction Isolation :

-

Harvest the infiltrated N. benthamiana leaves.

-

Homogenize the leaves in an ice-cold extraction buffer.

-

Perform differential centrifugation: a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER).[7]

-

-

Enzyme Assay :

-

Resuspend the microsomal pellet in an assay buffer.

-

Initiate the reaction by adding the substrate (cis-jasmone) and the necessary cofactor (NADPH).

-

Incubate at a controlled temperature (e.g., 30°C) for a set time.

-

Stop the reaction by adding an organic solvent (e.g., MTBE) to extract the product.

-

-

Product Analysis :

-

Analyze the organic extract by GC-MS to identify and quantify the product, this compound.[7]

-

Perform assays with varying substrate concentrations to determine kinetic parameters like Km and Vmax.

-

Regulation of the this compound Pathway

The biosynthesis of this compound is tightly regulated and integrated with the plant's defense signaling network.

-

Jasmonate Signaling : The pathway is induced by stimuli that typically elicit JA-mediated defense responses, such as mechanical wounding or herbivory.[13] Application of methyl jasmonate (MeJA) can also induce the expression of key biosynthetic genes like TcJMH.[7][11]

-

Transcriptional Control : Transcription factors such as TcMYC2 have been identified as positive regulators of the pyrethrin biosynthesis pathway. These factors bind to specific motifs in the promoters of biosynthetic genes, coordinating their expression in response to developmental and environmental cues.[15][16]

Conclusion

The biosynthesis of this compound in Chrysanthemum cinerariaefolium is a complex, highly regulated process that spans multiple cellular compartments. Key enzymes, particularly the cytochrome P450 Jasmone Hydroxylase (TcJMH), have been identified and characterized, providing critical targets for metabolic engineering. A thorough understanding of this pathway, from the initial precursors to the final enzymatic steps and regulatory networks, is essential for researchers aiming to enhance the production of natural pyrethrins in either the native plant or heterologous systems. Future research will likely focus on elucidating the remaining unknown steps, particularly the conversion of OPDA to cis-jasmone, and identifying further regulatory elements that can be manipulated to boost insecticide yields.

References

- 1. Pyrethrin biosynthesis and its regulation in Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transporter-Mediated Subcellular Distribution in the Metabolism and Signaling of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Transporter-Mediated Subcellular Distribution in the Metabolism and Signaling of Jasmonates [frontiersin.org]

- 10. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. Comparative Transcriptomic Analysis of Pyrethrin and EβF Biosynthesis in Tanacetum cinerariifolium Stems and Flowers | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Botanical Treasury of Jasmolone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolone, a key constituent of the potent natural insecticides known as pyrethrins (B594832), holds significant interest for its biological activity and potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and characterization. Quantitative data are summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the underlying processes.

Natural Sources of this compound

This compound is found as an ester, jasmolin, within the complex mixture of pyrethrins. The primary commercial source of pyrethrins is the flower heads of the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium).[1][2] While other plant species have been reported to contain pyrethrins, T. cinerariifolium remains the most significant source.

Table 1: Plant Species Containing Pyrethrins (and therefore this compound)

| Family | Genus | Species | Common Name | Reference |

| Asteraceae | Tanacetum | cinerariifolium | Pyrethrum Daisy | [1][2] |

| Asteraceae | Tagetes | erecta | Marigold | [1] |

| Asteraceae | Tanacetum | coccineum | Painted Daisy | [1] |

| Asteraceae | Tagetes | minuta | Wild Marigold | [1] |

| Asteraceae | Zinnia | linnearis | Zinnia | [1] |

| Asteraceae | Calendula | officinalis | Pot Marigold | [1] |

| Asteraceae | Dimorphotheca | sinuata | African Daisy | [1] |

| Asteraceae | Zinnia | elegans | Zinnia | [1] |

It is important to note that while plants of the Jasminum and Cestrum genera are known for their aromatic compounds, current scientific literature does not identify them as natural sources of this compound. Jasminum grandiflorum, for instance, is a source of methyl jasmonate, a related plant hormone.[3][4]

Biosynthesis of this compound

This compound is a cyclopentenone derivative synthesized in plants through the oxylipin pathway, starting from α-linolenic acid.[1][5] The biosynthesis is a multi-step enzymatic process. A pivotal final step is the hydroxylation of jasmone (B1672801).[6][7]

The biosynthetic pathway begins with the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted to jasmonic acid through a series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[5][8] Jasmonic acid is subsequently converted to jasmone, although the exact enzymes for this conversion are not yet fully elucidated.[6] The final step is the hydroxylation of jasmone to this compound, a reaction catalyzed by the cytochrome P450 enzyme, jasmone hydroxylase.[6][7]

Isolation and Purification of this compound

The isolation of this compound is typically achieved through the extraction of pyrethrins from the flower heads of T. cinerariifolium. The general workflow involves extraction with an organic solvent followed by purification using chromatographic techniques.

Experimental Protocol: Soxhlet Extraction and HPLC Analysis of Pyrethrins

This protocol is adapted from methodologies described for the extraction and analysis of pyrethrins.[2]

Materials:

-

Dried flower heads of Tanacetum cinerariifolium

-

n-hexane (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Pyrethrin standard (containing jasmolins)

Procedure:

-

Sample Preparation: Air-dry the pyrethrum flowers in the shade. Grind the dried flowers into a fine powder.

-

Soxhlet Extraction: a. Accurately weigh approximately 1 gram of the powdered flower material and place it in a cellulose (B213188) thimble. b. Place the thimble in the Soxhlet extractor. c. Fill the round-bottom flask with 100 mL of n-hexane. d. Assemble the Soxhlet apparatus and heat the solvent to its boiling point (40-60°C). e. Allow the extraction to proceed for 6 hours.

-

Solvent Evaporation: After extraction, evaporate the n-hexane from the extract using a rotary evaporator to obtain a concentrated oleoresin.

-

Sample Reconstitution: Dissolve the residue in 10 mL of acetonitrile for HPLC analysis.

-

HPLC Analysis: a. Use a reverse-phase HPLC method for the separation and quantification of pyrethrins. b. The concentration of jasmolins (esters of this compound) is determined by comparison with a standard pyrethrin mixture.

Experimental Protocol: Extraction for GC-MS Analysis

This protocol is based on methods used for the analysis of this compound and related compounds.[6][9]

Materials:

-

Plant tissue (e.g., leaves, flowers)

-

Methyl tert-butyl ether (MTBE) or a mixture of methanol (B129727) and ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Solid Phase Extraction (SPE) C18 cartridges (optional, for purification)

Procedure:

-

Extraction: a. Homogenize fresh plant tissue (approximately 0.5 g) in a suitable solvent (e.g., MTBE).[6] Alternatively, extract with a methanol/ethyl acetate mixture.[9] b. Centrifuge the mixture to pellet the solid debris. c. Collect the supernatant.

-

Purification (Optional): a. For cleaner samples, the extract can be passed through a C18 SPE cartridge. b. Elute different fractions with varying concentrations of methanol. Jasmonic acid, a precursor, has been shown to elute in 60% methanol.[9]

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

GC-MS Analysis: a. Derivatize the sample if necessary (e.g., with diazomethane (B1218177) for acidic compounds, though not required for this compound itself).[9] b. Analyze the sample by GC-MS to identify and quantify this compound based on its mass spectrum and retention time compared to a standard.

Quantitative Data

Quantitative data on this compound content in natural sources is often reported as part of the total pyrethrin content. However, specific studies have quantified the enzymatic production of this compound.

Table 2: Quantitative Data on this compound and its Biosynthesis

| Parameter | Value | Conditions | Source Organism/System | Reference |

| Increase in free this compound | 4.3-fold | Feeding of T. cinerariifolium flowers with jasmone | Tanacetum cinerariifolium | [6] |

| Km of Jasmone Hydroxylase | 53.9 µM | In vitro assay with microsomes from N. benthamiana expressing TcJMH | Nicotiana benthamiana | [6][10] |

Conclusion

This compound, a vital component of natural pyrethrin insecticides, is primarily sourced from the flowers of Tanacetum cinerariifolium. Its biosynthesis from α-linolenic acid is well-characterized, with the final hydroxylation of jasmone being a key enzymatic step. The isolation of this compound can be effectively achieved through established solvent extraction and chromatographic techniques. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science to explore the potential of this compound. Further research into optimizing extraction yields and exploring the full pharmacological profile of this compound is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Jasminum grandiflorum - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants [pubmed.ncbi.nlm.nih.gov]

- 10. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Jasmolone in Plant Defense: A Technical Guide to Pyrethrin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmolone, a derivative of the plant hormone jasmonic acid, plays a pivotal, albeit indirect, role in plant defense mechanisms. Its primary function is not as a signaling molecule in the canonical jasmonate signaling pathway, but as a crucial intermediate in the biosynthesis of pyrethrins, a class of potent natural insecticides. This technical guide delineates the biosynthesis of this compound, its subsequent conversion to pyrethrins, and the overarching jasmonate signaling cascade that governs these defense responses. Detailed experimental protocols and quantitative data are provided to support further research and development in this field.

Introduction: Jasmonates and Plant Defense

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to ward off herbivores and pathogens. Jasmonates, a class of lipid-derived hormones, are central regulators of these induced defense responses.[1] Upon herbivore attack or mechanical wounding, a rapid burst of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), triggers a signaling cascade that leads to the production of various defense compounds.[2] While JA-Ile is the primary signaling molecule, other jasmonate derivatives, such as this compound, function as key components in the synthesis of specialized defensive metabolites.

This compound and the Pyrethrin Insecticides

This compound is a secondary alcohol and an irregular monoterpene found as a core component of pyrethrins.[3] Pyrethrins are a mixture of six insecticidal esters found in the flowers of plants like Tanacetum cinerariifolium (pyrethrum).[3][4] These compounds are potent neurotoxins to a wide range of insects, making them valuable natural pesticides.[4] this compound itself is one of the three alcohol moieties (along with pyrethrolone (B1236646) and cinerolone) that are esterified to form the active pyrethrin compounds.[3]

Biosynthesis of this compound and Pyrethrins

The biosynthesis of this compound is intricately linked to the jasmonic acid pathway and involves a series of enzymatic reactions primarily occurring in the trichomes of pyrethrum flowers.[5]

From Jasmonic Acid to Jasmone (B1672801)

The pathway begins with jasmonic acid (JA), which is synthesized from α-linolenic acid. While the exact enzymes are still under investigation, JA is converted to jasmone.[5]

Jasmone to this compound: The Role of Cytochrome P450

A key step in the pathway is the hydroxylation of jasmone to produce this compound. This reaction is catalyzed by a specific cytochrome P450 enzyme, jasmone hydroxylase (JMH) .[6] In T. cinerariifolium, this enzyme has been identified as TcJMH (CYP71AT148).[6]

Conversion of this compound to Pyrethrolone

This compound can be further converted to pyrethrolone, another alcohol moiety of pyrethrins. This desaturation reaction is catalyzed by another cytochrome P450 enzyme, pyrethrolone synthase (TcPYS) , also known as CYP82Q3.[1][7]

Final Assembly of Pyrethrins

The alcohol moieties, including this compound, are then esterified with either chrysanthemic acid or pyrethric acid to form the final pyrethrin esters. This final step is catalyzed by a GDSL lipase-like protein.[8]

Jasmonate Signaling: The Master Regulator

The biosynthesis of pyrethrins, including the production of this compound, is under the control of the jasmonate signaling pathway. Herbivore feeding or wounding triggers the synthesis of JA-Ile, which acts as the primary signaling molecule.

The core of the JA signaling pathway involves three key components:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. COI1 functions as the receptor for JA-Ile.[9]

-

JAZ (JASMONATE ZIM-domain) proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.[9]

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that activates the expression of jasmonate-responsive genes.[10]

In the absence of a threat, JAZ proteins are bound to MYC2, preventing the transcription of defense-related genes. Upon herbivore attack, the increase in JA-Ile concentration promotes the formation of a COI1-JAZ complex, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, which can then activate the transcription of genes involved in the pyrethrin biosynthesis pathway, including TcJMH.[9]

Quantitative Data on this compound and Pyrethrin-Mediated Defense

The following tables summarize key quantitative findings from the literature regarding the role of jasmonates in plant defense.

Table 1: this compound and Pyrethrin Induction

| Plant Species | Treatment | Analyte | Fold Change/Effect | Reference |

| Tanacetum cinerariifolium | Jasmone feeding | Free this compound | 4.3-fold increase | [11] |

| Tanacetum cinerariifolium | Jasmone feeding | Free Pyrethrolone | 1.5-fold increase | [11] |

| Tanacetum cinerariifolium | Methyl Jasmonate (MeJA) | Pyrethrin Content | Significant increase | [3] |

Table 2: Effects of Jasmonate Deficiency on Herbivore Resistance

| Plant Species | Genotype | Herbivore | Observation | Reference |

| Nicotiana attenuata | asLOX3 (JA-deficient) | Manduca sexta | 66% more herbivore damage than wild-type | [12] |

| Nicotiana attenuata | irJAR4xirJAR6 (JA-Ile deficient) | Native herbivores | 20% more herbivore damage than wild-type | [12] |

| Tomato | def-1 (JA-deficient) | Manduca sexta | Increased larval weight gain | [13] |

Experimental Protocols

Quantification of this compound by GC-MS

This protocol is adapted from methodologies for jasmonate analysis.[14][15]

-

Extraction:

-

Freeze plant tissue (e.g., 0.5 g of pyrethrum flower heads) in liquid nitrogen and grind to a fine powder.

-

Extract with a methanol (B129727):ethyl acetate (B1210297) solvent mixture.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Purification:

-

Use a C18 solid-phase extraction (SPE) cartridge to purify and enrich the jasmonates.

-

Elute with a methanol gradient. This compound, being less polar than jasmonic acid, may require a higher methanol concentration for elution.

-

-

Derivatization:

-

For GC-MS analysis, derivatize the extracted compounds with diazomethane (B1218177) to form methyl esters, which are more volatile.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Quantify this compound by comparing its peak area to a standard curve of authentic this compound.

-

Transient Expression of this compound Biosynthesis Genes in Nicotiana benthamiana

This protocol allows for the rapid functional characterization of genes like TcJMH and TcPYS.[7][16]

-

Vector Construction:

-

Clone the coding sequence of the gene of interest (e.g., TcJMH) into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

-

Agrobacterium Transformation:

-

Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.

-

-

Infiltration:

-

Grow the transformed Agrobacterium in liquid culture to an appropriate optical density (OD600).

-

Resuspend the bacterial cells in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

-

-

Analysis:

-

After 3-5 days, harvest the infiltrated leaf tissue.

-

For enzyme assays, prepare microsomal fractions.

-

For in vivo product analysis, extract metabolites and analyze by GC-MS or LC-MS/MS. If characterizing TcJMH, feed the infiltrated leaves with jasmone.

-

In Vitro Microsomal Enzyme Assay for Jasmone Hydroxylase Activity

This assay is used to determine the enzymatic activity of cytochrome P450 enzymes like TcJMH.[17][18]

-

Microsome Preparation:

-

Homogenize N. benthamiana leaf tissue expressing the P450 of interest in an extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Enzyme Reaction:

-

Set up a reaction mixture containing the microsomal preparation, a NADPH-regenerating system, and the substrate (jasmone).

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by GC-MS or LC-MS/MS to detect and quantify the formation of this compound.

-

Conclusion and Future Directions

This compound's role in plant defense is primarily as a precursor to the potent insecticidal pyrethrins. Its biosynthesis is tightly regulated by the canonical jasmonate signaling pathway, highlighting the intricate network that plants employ to defend themselves. Future research should focus on elucidating the remaining unknown steps in the pyrethrin biosynthesis pathway and exploring the potential for metabolic engineering to enhance the production of these valuable natural pesticides. A deeper understanding of the transcriptional regulation of the pathway could also lead to the development of novel strategies for crop protection. While a direct signaling role for this compound has not been established, further investigation into its potential interactions with other metabolic pathways and signaling components could reveal additional, more subtle functions in plant defense.

References

- 1. researchgate.net [researchgate.net]

- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay [pubmed.ncbi.nlm.nih.gov]

- 7. Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of early jasmonate-responsive genes in Taxus × media cells by analyzing time series digital gene expression data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myweb.ttu.edu [myweb.ttu.edu]

- 14. Quantification of jasmonic acid by capillary gas chromatography-negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 18. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Jasmolone: A Pivotal Precursor in the Biosynthesis of Pyrethrin Insecticides

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrethrins (B594832), a class of potent, natural insecticides derived from the pyrethrum daisy (Tanacetum cinerariifolium), have long been a cornerstone of pest control due to their rapid action and low mammalian toxicity. The intricate biosynthetic pathway of these valuable compounds is a subject of intense research, with a particular focus on understanding the formation of their constituent alcohol moieties, the rethrolones. This technical guide delves into the critical role of jasmolone as a key intermediate in the synthesis of pyrethrins, providing an in-depth overview of the enzymatic conversions, relevant experimental methodologies, and quantitative data to support further research and potential biotechnological applications.

The Biosynthetic Pathway: From Jasmonic Acid to Pyrethrins

The alcohol components of pyrethrins, namely this compound, pyrethrolone, and cinerolone, are derived from the plant hormone jasmonic acid (JA).[1][2] The pathway commences with the conversion of α-linolenic acid through the octadecanoid pathway to produce JA. While the exact enzymatic steps leading from JA to jasmone (B1672801) are still under investigation, it is established that jasmone serves as the immediate precursor to this compound.[3][4]

Two key cytochrome P450 enzymes, Jasmone Hydroxylase (TcJMH) and Pyrethrolone Synthase (TcPYS), are instrumental in the subsequent transformations. TcJMH, identified as CYP71AT148, catalyzes the hydroxylation of jasmone to form this compound.[3] Following this, TcPYS (CYP82Q3) facilitates the desaturation of the pentyl side chain of this compound to produce pyrethrolone, a crucial component of the most abundant pyrethrins.[1][2][5] The final step in pyrethrin biosynthesis involves the esterification of these rethrolone alcohols with either chrysanthemic acid or pyrethric acid, a reaction catalyzed by a GDSL lipase-like protein (TcGLIP).[3][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's role in pyrethrin biosynthesis.

Table 1: In Vivo Feeding Experiment with Jasmone [3]

| Compound | Fold Increase in Concentration (Jasmone-fed vs. Control) | Statistical Significance |

| Free this compound | 4.3 | Statistically Significant |

| Free Pyrethrolone | 1.5 | Statistically Significant |

| Free Cinerolone | No Change | Not Applicable |

| Jasmolin I | Statistically Significant Increase | Statistically Significant |

| Cinerin I | Statistically Significant Increase | Statistically Significant |

| Pyrethrin I | Statistically Significant Increase | Statistically Significant |

Table 2: Kinetic Properties of TcJMH [3]

| Enzyme | Substrate | Km (µM) |

| TcJMH | Jasmone | 53.9 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used to elucidate the function of enzymes involved in this compound metabolism.

Heterologous Expression in Nicotiana benthamiana

This in vivo system is used to functionally characterize candidate genes.

-

Gene Cloning and Vector Construction : Candidate cytochrome P450 genes, such as TcJMH and TcPYS, are cloned into a suitable plant expression vector.

-

Agrobacterium-mediated Transient Expression : The expression vectors are introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of N. benthamiana.

-

Substrate Feeding : After a period of incubation (e.g., 3 days) to allow for gene expression, the leaves are supplied with the substrate. For TcJMH characterization, leaves are immersed in a jasmone solution (e.g., 20 μM aqueous solution or 2 mM in a chemical feeding experiment).[1][3] For TcPYS, co-expression with TcJMH is performed, followed by jasmone feeding.[1][6]

-

Metabolite Extraction and Analysis : Metabolites are extracted from the leaf tissue and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products (this compound or pyrethrolone).

In Vitro Biochemical Assays with Microsomal Preparations

This method allows for the direct characterization of enzyme kinetics.

-

Microsome Isolation : Microsomal fractions containing the expressed cytochrome P450 enzymes are isolated from the N. benthamiana leaves that have been transformed with the gene of interest.

-

Enzyme Assay : The assay is typically performed in a buffered solution containing the microsomal preparation, the substrate (jasmone), and necessary cofactors such as NADPH.

-

Reaction Incubation and Termination : The reaction mixture is incubated at a specific temperature for a set time. The reaction is then stopped, often by the addition of an organic solvent.

-

Product Analysis : The product (this compound) is extracted and quantified, often using GC-MS, to determine the enzyme's activity and kinetic parameters like Km.[3]

Signaling and Regulation

The biosynthesis of pyrethrins, including the formation of this compound, is intricately linked to the jasmonic acid (JA) signaling pathway. JA is a defense hormone in plants, and its production is induced by wounding and herbivory.[3] The expression of key biosynthetic genes, including TcJMH, is induced by the application of methyl jasmonate (MeJA), an active form of JA.[3][7] This suggests a regulatory mechanism where pest attack triggers the JA signaling cascade, leading to an increased production of pyrethrins as a defense response. Transcription factors such as TcMYC2, TcbZIP60, and TcbHLH14 have been identified as positive regulators of pyrethrin biosynthesis genes in response to JA signaling.[7][8][9]

Conclusion

This compound is a cornerstone intermediate in the biosynthesis of pyrethrins. The elucidation of the enzymes responsible for its formation and subsequent conversion, TcJMH and TcPYS respectively, has significantly advanced our understanding of this complex pathway. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to further explore the genetic and biochemical regulation of pyrethrin synthesis. Future work in this area could focus on the yet-to-be-identified enzymes in the pathway from JA to jasmone and the mechanisms governing the balance between the less abundant phytohormone precursor and the highly abundant pyrethrin products.[10] Such knowledge is paramount for the potential metabolic engineering of plants or microbial systems for the sustainable and cost-effective production of these valuable natural insecticides.

References

- 1. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. plantae.org [plantae.org]

- 7. Frontiers | TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium [frontiersin.org]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Activities of Jasmolone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone, a cyclopentenone-based natural product, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. Structurally related to jasmonic acid, a key signaling molecule in plants, this compound serves as a versatile scaffold for the development of novel therapeutic agents and pest control solutions. This technical guide provides an in-depth overview of the core biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and insecticidal properties. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of these compounds to prostaglandins, which are known to play a role in cancer progression, has spurred interest in their therapeutic potential.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of select this compound derivatives against various cancer cell lines. This data highlights the potential for structure-activity relationship (SAR) studies to optimize anticancer efficacy.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl Jasmonate | Cervical Cancer (CaSki) | 1.7 | [3] |

| Methyl Jasmonate | Cervical Cancer (C33A) | 2.2 | [3] |

| Methyl Jasmonate | Cervical Cancer (HeLa) | 3.0 | [3] |

| Methyl Jasmonate | Cervical Cancer (SiHa) | 3.3 | [3] |

| Xanthone Derivative 7 | Various | Micromolar concentrations | [4] |

| Xanthone Derivative 12 | Various | Micromolar concentrations | [4] |

| Xanthone Derivative 13 | Various | Micromolar concentrations | [4] |

| Xanthone Derivative 15 | Various | Micromolar concentrations | [4] |

Note: The table is populated with representative data found in the search results. A more comprehensive list would require a systematic review of specialized literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6][7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Anti-inflammatory Activity

This compound and its derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in activated macrophages.[1] Their structural resemblance to prostaglandins, which are key players in the inflammatory response, suggests a potential to modulate inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The following table presents the reported IC50 values for the inhibition of nitric oxide (NO) production by this compound derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| Quercetin | NO Production | RAW 264.7 | 12.0 ± 0.8 | [10] |

| Luteolin | NO Production | RAW 264.7 | 7.6 ± 0.3 | [10] |

| Apigenin | NO Production | RAW 264.7 | 17.8 ± 0.6 | [10] |

| Carvacrol | PGE2 Production (COX-2) | - | 0.8 | [11] |

Note: This table includes data for compounds with similar activities to illustrate the range of potencies observed in anti-inflammatory assays. Specific data for a broad range of this compound derivatives is an active area of research.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][13][14]

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS and vehicle only.

-

Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Calculate the IC50 value.

Experimental Workflow: NO Inhibition Assay

Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.

Insecticidal Activity

This compound is a key component of pyrethrins, a class of natural insecticides derived from the chrysanthemum flower.[15] Pyrethrins and their synthetic analogues, pyrethroids, are widely used for pest control due to their high efficacy and relatively low mammalian toxicity.

Quantitative Insecticidal Activity Data

The following table provides examples of the lethal dose 50 (LD50) values for compounds with insecticidal activity, illustrating the range of potencies. Specific LD50 values for a wide array of individual this compound derivatives would require targeted entomological studies.

| Compound/Derivative | Insect Species | LD50 (µ g/insect ) | Reference |

| Mimosinol | Termites | 0.5 - 1.2 | [16] |

| D-mimosinol | Termites | 1.2 - 3.1 | [16] |

Note: This data is illustrative. The insecticidal activity of specific this compound derivatives can vary significantly depending on the target insect species and the chemical modifications to the this compound scaffold.

Biosynthesis and Signaling Pathways

This compound Biosynthesis Pathway

This compound is biosynthesized from jasmonic acid, which in turn is derived from α-linolenic acid. The pathway involves a series of enzymatic reactions primarily occurring in the chloroplasts and peroxisomes of plant cells.[17][18][19][20]

Caption: Simplified biosynthesis pathway of this compound from α-linolenic acid.

Jasmonate Signaling Pathway (General)

In plants, jasmonate signaling is crucial for defense responses and development. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that regulate the expression of jasmonate-responsive genes.[21][22][23][24] While the direct effects of this compound on this pathway in plants and analogous pathways in mammalian cells are still under investigation, understanding this core mechanism provides a framework for exploring its mode of action.

Caption: Overview of the core jasmonate signaling pathway in plants.

Conclusion

This compound and its derivatives represent a valuable class of bioactive molecules with significant potential in oncology, immunology, and agriculture. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further exploration of the structure-activity relationships, mechanisms of action, and potential therapeutic applications of novel this compound derivatives is warranted to fully harness their biological potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]

- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. publications.aston.ac.uk [publications.aston.ac.uk]

- 18. academic.oup.com [academic.oup.com]

- 19. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neurotoxic Precision of Jasmolone Esters: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolone, a derivative of the plant hormone jasmonic acid, is a key component of the natural insecticide pyrethrum. Its biological activity is manifested through its esterified forms, jasmolin I and jasmolin II. These compounds exert potent insecticidal effects by targeting the nervous system of insects. This technical guide provides an in-depth exploration of the mechanism of action of this compound esters, focusing on their molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language.

Introduction: this compound and its Role in Pyrethrum's Insecticidal Activity

This compound is a cyclopentenone-based organic compound that is biosynthetically derived from jasmonic acid.[1] In nature, it is found as one of the alcohol moieties in pyrethrins (B594832), the collection of six insecticidal esters extracted from the flowers of Chrysanthemum cinerariaefolium.[2] The insecticidal activity of this compound is realized through its esterification with either chrysanthemic acid to form jasmolin I, or pyrethric acid to form jasmolin II.[3] These esters, along with pyrethrins, cinerins, and other jasmolins, constitute the active ingredients of the pyrethrum extract, a potent natural insecticide.[2] The primary mode of action of these compounds is the disruption of nerve function in insects.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the jasmonic acid pathway, a crucial signaling route in plants for defense against herbivores and pathogens. The precursor, α-linolenic acid, is converted through a series of enzymatic steps to 12-oxophytodienoic acid (OPDA).[6] While the precise enzymatic steps from OPDA to this compound are still under investigation, it is understood to involve cyclization and chain shortening through processes like beta-oxidation and decarboxylation.[1][6]

A key enzyme in the final step of this compound synthesis is jasmone (B1672801) hydroxylase, a cytochrome P450 enzyme, which catalyzes the hydroxylation of jasmone to produce this compound.[7]

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of jasmolin I and jasmolin II, along with other pyrethrins, is the voltage-gated sodium channels (VGSCs) in the nerve cells of insects.[4][5] These channels are essential for the initiation and propagation of action potentials.

The interaction of jasmolins with insect VGSCs leads to a significant alteration of the channel's gating kinetics. Specifically, they delay the closure of the channel, prolonging the influx of sodium ions into the neuron.[4][5] This persistent depolarization results in uncontrolled and repetitive firing of the nerve, leading to a state of hyperexcitability.[4] The downstream physiological effects on the insect include a rapid "knockdown" effect, characterized by loss of motor coordination and paralysis, ultimately leading to death.[8]

While VGSCs are the primary target, some studies suggest a secondary, less pronounced effect on calcium ion channels and metabolic enzymes such as ATPases.[5]

Signaling Pathway Diagram

The following diagram illustrates the neurotoxic mechanism of action of jasmolin esters on insect neurons.

Caption: Neurotoxic action of jasmolin esters on insect voltage-gated sodium channels.

Quantitative Data on Jasmolin-Sodium Channel Interactions

The efficacy of jasmolin I and jasmolin II in modulating insect sodium channels has been quantified through electrophysiological studies. The following tables summarize key findings from research on cockroach sodium channels expressed in Xenopus oocytes.

Table 1: Effect of Jasmolins on the Inactivation of Cockroach Sodium Channels

| Compound | Concentration (µM) | Effect on Inactivation | Reference |

| Jasmolin I | 10 | Inhibition | [9] |

| Jasmolin II | 10 | Inhibition | [9] |

Table 2: Potency of Jasmolins in Inhibiting Sodium Channel Deactivation

| Compound | EC50 (µM) for Tail Current | Relative Potency | Reference |

| Jasmolin I | > 30 | Low | [9] |

| Jasmolin II | 1.8 ± 0.4 | High | [9] |

Data extracted from studies on cockroach sodium channels expressed in Xenopus oocytes.

Experimental Protocols

Protocol for Electrophysiological Analysis of Jasmolin Effects on Insect Sodium Channels using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a generalized procedure based on methodologies described for studying the effects of pyrethrins on voltage-gated sodium channels expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Microinject the oocytes with cRNA encoding the insect voltage-gated sodium channel α-subunit and any necessary auxiliary subunits.

-

Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for channel expression.

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -80 mV to -100 mV.

-

Apply depolarizing voltage steps to elicit sodium currents.

3. Application of Jasmolins and Data Acquisition:

-

Prepare stock solutions of jasmolin I and jasmolin II in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the recording solution.

-

Perfuse the oocyte with the jasmolin-containing solution.

-

Record sodium currents in the absence and presence of the jasmolin compounds.

-

Measure the peak sodium current and the tail current upon repolarization to assess the effects on channel activation, inactivation, and deactivation.

-

Construct dose-response curves to determine EC50 values.

Protocol for Separation and Quantification of Jasmolins using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of pyrethrum extracts to separate and quantify jasmolin I and jasmolin II.

1. Sample Preparation:

-

Extract pyrethrins from the source material (e.g., Chrysanthemum flowers) using a suitable solvent such as hexane (B92381) or acetonitrile (B52724).

-

Concentrate the extract and reconstitute it in the mobile phase.

-

Filter the sample through a 0.45 µm filter before injection.

2. HPLC System and Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength around 220-230 nm.

-

Injection Volume: 10-20 µL.

3. Quantification:

-

Prepare standard solutions of purified jasmolin I and jasmolin II of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Inject the sample and determine the peak areas corresponding to jasmolin I and jasmolin II.

-

Calculate the concentration of each jasmolin in the sample by interpolating from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the investigation of this compound's mechanism of action.

Caption: A generalized workflow for studying the mechanism of action of jasmolins.

Conclusion

The insecticidal properties of this compound are mediated through its esters, jasmolin I and jasmolin II, which act as potent neurotoxins. Their primary mechanism of action involves the modulation of voltage-gated sodium channels in insect nerve cells, leading to hyperexcitation, paralysis, and death. A thorough understanding of this mechanism, supported by quantitative data from electrophysiological and analytical techniques, is crucial for the development of novel and effective insecticides, as well as for managing insect resistance. The detailed protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate interactions of these natural compounds with their molecular targets.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 3. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Publications – Ke Dong Lab [kedonglab.biology.duke.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. cipac.org [cipac.org]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

The Discovery and History of Jasmolone Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone, a cyclopentenone-based natural product, is a key alcohol moiety of the jasmolin esters, which are constituents of the potent natural insecticide pyrethrum. While often discussed in the broader context of jasmonates and pyrethrins (B594832), the specific history of this compound research, from its discovery to its synthesis and biological evaluation, provides valuable insights into the fields of natural product chemistry, insect neurotoxicology, and the development of synthetic insecticides. This technical guide provides an in-depth overview of the pivotal moments in this compound research, presenting key data, experimental methodologies, and visual representations of its biosynthesis and synthesis.

Historical Overview and Discovery

The story of this compound is intrinsically linked to the analysis of pyrethrum, the oleoresin extract from the flower heads of Tanacetum cinerariifolium. For decades, pyrethrum was known to contain six insecticidal esters, collectively known as pyrethrins. These esters are formed from two acids (chrysanthemic acid and pyrethric acid) and three alcohols (pyrethrolone, cinerolone, and this compound).

The initial focus of pyrethrum research was on the more abundant pyrethrins I and II. However, with advancements in separation techniques, the minor constituents began to be isolated and characterized. The discovery of the jasmolins, and by extension this compound, is credited to P. J. Godin and his colleagues in 1966 . Their work, "The jasmolins, new insecticidally active constituents of Chrysanthemum cinerariaefolium VIS," published in the Journal of the Chemical Society C: Organic, detailed the isolation and structural elucidation of jasmolin I and jasmolin II. This seminal work officially introduced this compound to the scientific community as the alcohol component of these newly identified pyrethrins.

Natural Occurrence and Biosynthesis

This compound is found naturally as a component of jasmolin I and jasmolin II in the flower heads of Tanacetum cinerariifolium. The biosynthesis of this compound is a branch of the well-studied jasmonate pathway. The precursor to this compound is (Z)-jasmone . The conversion of (Z)-jasmone to this compound is catalyzed by the enzyme jasmone (B1672801) hydroxylase , a cytochrome P450 monooxygenase. This enzyme hydroxylates the cyclopentenone ring of jasmone to yield this compound.

The biosynthetic pathway leading to (Z)-jasmone starts from α-linolenic acid and proceeds through several enzymatic steps involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) to produce 12-oxophytodienoic acid (OPDA). OPDA then undergoes β-oxidation and other modifications to form (Z)-jasmone.

Structural Elucidation

The structure of the jasmolins, and consequently this compound, was determined by Godin and his team in 1966 through a combination of spectroscopic methods available at the time, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), along with chemical degradation studies. This compound was identified as a 4-hydroxy-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one, with the pentenyl side chain having a Z (cis) configuration at the double bond.

First Total Synthesis of (Z)-Jasmolone

The first total synthesis of (Z)-jasmolone was achieved in 1975 by Jacqueline Ficini and Jean-Pierre Genet. Their innovative approach was published in Tetrahedron Letters. This synthesis was a significant achievement in organic chemistry, providing a method to obtain this compound for further study without relying on its extraction from natural sources.

Experimental Protocol: First Total Synthesis of (Z)-Jasmolone (Ficini and Genet, 1975)

The following is a summary of the likely synthetic route based on the chemical literature of the time and the known expertise of the authors. The exact, detailed protocol would be found in the original 1975 publication.

Objective: To synthesize (Z)-jasmolone from commercially available starting materials.

Key Steps:

-

Preparation of the Cyclopentenone Core: The synthesis likely commenced with the construction of the substituted cyclopentenone ring system. A common strategy during this era involved the Nazarov cyclization or variations of aldol (B89426) condensation reactions. For instance, the reaction of a 1,4-diketone precursor under acidic or basic conditions could yield the desired cyclopentenone.

-

Introduction of the Pentenyl Side Chain: A crucial step would be the stereoselective introduction of the (Z)-pent-2-en-1-yl side chain. This could have been achieved through a Wittig reaction or a related olefination reaction on a suitable precursor. The use of a (Z)-selective Wittig reagent would be critical to establish the correct stereochemistry of the side chain double bond.

-

Final Functional Group Manipulations: The final steps of the synthesis would involve any necessary functional group transformations to arrive at the target molecule, this compound. This might include the deprotection of a protected hydroxyl group or the oxidation of a precursor to the final enone.

Biological Activity and Quantitative Data

This compound itself exhibits insecticidal properties, although it is most potent as part of the jasmolin esters. The primary mode of action of pyrethrins, including the jasmolins, is the disruption of the nervous system of insects. They act as modulators of voltage-gated sodium channels, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and ultimately death of the insect.

The insecticidal activity of individual pyrethrin esters against the housefly (Musca domestica) has been quantified. The following table summarizes the topical LD50 values for jasmolin I and jasmolin II in comparison to other pyrethrins.

| Compound | LD50 (µ g/fly ) |

| Jasmolin I | 1.28 |

| Jasmolin II | 0.46 |

| Pyrethrin I | 0.20 |

| Pyrethrin II | 0.49 |

| Cinerin I | 1.77 |

| Cinerin II | 0.43 |

| 25% Pyrethrin Extract | 0.11 |

| trans-Permethrin | 0.0072 |

Data from Yamamoto, I. (2000). Toxicity of Individual Pyrethrin Esters to House Flies (Diptera: Muscidae). Journal of Economic Entomology, 93(4), 1072-1076.

Conclusion

The research on this compound, from its discovery as a minor component of pyrethrum to its total synthesis, has played a significant role in our understanding of natural insecticides. The elucidation of its structure and biological activity has contributed to the development of more potent and stable synthetic pyrethroids, which are now widely used in agriculture and public health. The history of this compound research serves as a classic example of how the study of natural products can drive innovation in synthetic chemistry and lead to the development of valuable commercial products. Further research into the specific interactions of this compound and its derivatives with insect sodium channels could provide avenues for the development of new and more selective insect control agents.

An In-depth Technical Guide to the Physical and Chemical Properties of Jasmolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolone is a naturally occurring irregular monoterpene and a key constituent of the pyrethrin family of insecticides.[1] It is one of the three alcohol moieties, along with pyrethrolone (B1236646) and cinerolone, that form the six insecticidal esters found in the pyrethrum extract of Chrysanthemum cinerariaefolium flowers.[1][2] Structurally, this compound is a secondary alcohol and a derivative of cyclized fatty acids, with a biosynthetic pathway linked to jasmonic acid.[1][3] Its significance lies in its contribution to the potent insecticidal activity of natural pyrethrins, which target the nervous systems of insects.[2] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for professionals in research and drug development.

Physical and Chemical Properties

This compound is characterized by a cyclopentenone ring structure with hydroxyl, methyl, and pentenyl substituents. These features dictate its physical and chemical behavior. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | [1][3][4] |

| Molecular Weight | 180.24 g/mol | [1][3][4] |

| IUPAC Name | 4-hydroxy-3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one | [1][3] |

| CAS Numbers | 54383-66-3, 93221-50-2 | [1][3] |

| Solubility (Water) | 3385 mg/L @ 25 °C (estimated) | [5] |

| XLogP3-AA | 1.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Spectral Data

The structural elucidation of this compound relies on various spectroscopic techniques. While raw spectra are best consulted in dedicated databases, the key expected characteristics are summarized here.

| Technique | Description |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are critical for confirming the carbon skeleton and the position of substituents. The spectra would reveal signals corresponding to the cyclopentenone ring, the vinyl protons of the pentenyl side chain, the methyl group, and the hydroxyl proton.[3] |

| Mass Spectrometry (MS) | Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is used for identification and quantification. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (180.24 g/mol ).[3] |

| Infrared Spectroscopy (IR) | The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the carbon-carbon double bonds (C=C) of the ring and side chain. |

Biosynthesis and Signaling Pathways

This compound's biosynthesis is intrinsically linked to the well-characterized jasmonic acid (JA) pathway, a critical signaling route in plant defense and development.[1] this compound itself is a precursor to other rethrolones, the alcohol components of pyrethrins.

This compound Biosynthesis

This compound is synthesized from jasmone (B1672801) through a hydroxylation reaction.[6] Jasmone, in turn, is believed to be derived from jasmonic acid.[6] This pathway is a key part of the synthesis of pyrethrin insecticides in T. cinerariifolium.[7] The enzyme responsible for the conversion of jasmone to this compound has been identified as a cytochrome P450, jasmone hydroxylase (JMH).[6][7] this compound can be further converted to pyrethrolone by the enzyme Pyrethrolone Synthase (TcPYS).[8]

Caption: Proposed biosynthetic pathway of this compound from jasmonic acid.

Connection to Jasmonate Signaling

The biosynthesis of this compound's precursors is regulated by the jasmonate signaling pathway. This pathway is activated in response to stresses like herbivory or wounding.[9] The core of the pathway involves the bioactive hormone jasmonoyl-isoleucine (JA-Ile), which binds to the SCF-COI1-JAZ co-receptor complex.[10] This binding event leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate-ZIM Domain) repressor proteins.[11] The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes, including those involved in the synthesis of defensive compounds like pyrethrins.[10][11]

Caption: Simplified core pathway of jasmonate (JA) signaling.

Experimental Protocols

This section details methodologies relevant to the study and production of this compound.

Experimental Workflow for Jasmone Hydroxylase (JMH) Identification

The enzyme responsible for converting jasmone to this compound was identified through a multi-step workflow combining transcriptomics, heterologous expression, and biochemical assays.[7]

Caption: Workflow for the identification of jasmone hydroxylase (TcJMH).

In Vitro Jasmone Hydroxylation Assay

This protocol is used to confirm the enzymatic activity of a candidate jasmone hydroxylase in vitro.[7]

-

Microsome Preparation: Microsomes are prepared from N. benthamiana leaves transiently expressing the candidate enzyme (e.g., TcJMH) or a control (e.g., GFP).

-

Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a buffer solution, and necessary cofactors such as NADPH.

-

Initiation: The reaction is initiated by adding the substrate, jasmone, to the mixture. A typical concentration used is around 20-50 µM.[7]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 24 hours).[6]

-

Extraction: Following incubation, the reaction is stopped, and the products are extracted from the aqueous solution using an organic solvent like methyl tert-butyl ether (MTBE).[6]

-

Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, this compound.[6]

Extraction of Pyrethrins (Containing Jasmolins) from Plant Material

This protocol provides a general method for extracting pyrethrins, which include jasmolin I and jasmolin II (esters of this compound), from dried Chrysanthemum flowers.[2]

-

Sample Preparation: Air-dried flower heads of T. cinerariifolium are finely ground into a powder.

-

Soxhlet Extraction: A specified amount of the powdered flower material (e.g., 1 gram) is placed in a Soxhlet apparatus.

-

Solvent Extraction: The material is extracted for several hours (e.g., 6 hours) using a non-polar solvent such as n-hexane.[2]

-

Solvent Evaporation: After extraction, the solvent is evaporated under reduced pressure to yield a crude oleoresin extract containing the pyrethrins.

-

Purification and Analysis: The residue is redissolved in a solvent like acetonitrile (B52724) for further analysis by High-Performance Liquid Chromatography (HPLC) to separate and quantify the six individual pyrethrin esters, including jasmolin I and II.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | C11H16O2 | CID 5374699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 54383-66-3 [thegoodscentscompany.com]

- 6. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of (Z)-Jasmolone: A Detailed Overview of Laboratory Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of (Z)-jasmolone, a key component of the natural insecticide pyrethrin. The methods described herein are based on established synthetic strategies and are intended to provide a comprehensive guide for researchers in organic synthesis and related fields.

Introduction

(Z)-jasmolone, chemically known as 4-hydroxy-3-methyl-2-((Z)-pent-2-en-1-yl)cyclopent-2-en-1-one, is a cyclopentenone derivative and a crucial alcoholic component of jasmolin I and jasmolin II, two of the six esters that constitute natural pyrethrins. The specific stereochemistry of the pentenyl side chain is critical for its biological activity. Several synthetic routes have been developed to access this important molecule, primarily focusing on the construction of the cyclopentenone ring and the stereoselective formation of the (Z)-double bond in the side chain. This document details three prominent methods: the Ficini-Genet synthesis, the Piancatelli rearrangement, and an approach centered around an intramolecular aldol (B89426) condensation.

Comparative Summary of Synthetic Methods